molecular formula C8H14N4O B8635348 5-(3-Amino-1H-pyrazol-1-yl)pentanamide CAS No. 84545-28-8

5-(3-Amino-1H-pyrazol-1-yl)pentanamide

Cat. No. B8635348
CAS RN: 84545-28-8
M. Wt: 182.22 g/mol
InChI Key: KBWHMHDRPUAGLB-UHFFFAOYSA-N
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Patent
US04447441

Procedure details

A mixture of 5-(3-aminopyrazol-1-yl]valeramide (18.2 mg.) and (2,2,2-trifluoroethyl)-S-methylisothiourea hydroiodide (51 mg.) was heated at 100° for 20 minutes. Preparative high pressure liquid chromatography on silica gel, using CHCl3 /MeOH/ammonia (s.g. 0.880) 8:2:0.5 v/v/v as eluant gave 5-[3-(2-[2,2,2-trifluoroethyl]guanidino)pyrazol-1-yl]valeramide, m.p. 129°-130° (40%).
Quantity
18.2 mg
Type
reactant
Reaction Step One
Name
(2,2,2-trifluoroethyl)-S-methylisothiourea hydroiodide
Quantity
51 mg
Type
reactant
Reaction Step One
Name
CHCl3 MeOH ammonia
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([NH2:13])=[O:12])[N:3]=1.I.[F:15][C:16]([F:24])([F:23])[CH2:17][NH:18][C:19](=[NH:22])SC.C(Cl)(Cl)Cl.CO.N>>[F:15][C:16]([F:24])([F:23])[CH2:17][N:18]=[C:19]([NH2:22])[NH:1][C:2]1[CH:6]=[CH:5][N:4]([CH2:7][CH2:8][CH2:9][CH2:10][C:11]([NH2:13])=[O:12])[N:3]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
18.2 mg
Type
reactant
Smiles
NC1=NN(C=C1)CCCCC(=O)N
Name
(2,2,2-trifluoroethyl)-S-methylisothiourea hydroiodide
Quantity
51 mg
Type
reactant
Smiles
I.FC(CNC(SC)=N)(F)F
Step Two
Name
CHCl3 MeOH ammonia
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO.N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 100° for 20 minutes
Duration
20 min

Outcomes

Product
Name
Type
product
Smiles
FC(CN=C(NC1=NN(C=C1)CCCCC(=O)N)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.